[(1R)-2,2-difluorocyclopropyl]methanol
Overview
Description
[(1R)-2,2-difluorocyclopropyl]methanol is a chemical compound with the molecular formula C4H6F2O and a molecular weight of 108.09 g/mol It is a chiral compound, meaning it has a specific orientation in space, which can significantly impact its chemical behavior and interactions
Preparation Methods
The synthesis of [(1R)-2,2-difluorocyclopropyl]methanol typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method involves the reaction of a cyclopropylcarbinol derivative with a fluorinating agent under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
[(1R)-2,2-difluorocyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Scientific Research Applications
[(1R)-2,2-difluorocyclopropyl]methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(1R)-2,2-difluorocyclopropyl]methanol involves its interaction with specific molecular targets. For instance, in antiviral research, it may inhibit viral replication by targeting viral enzymes or proteins essential for the virus’s life cycle . The exact pathways and molecular targets can vary depending on the specific application and the compound’s structural modifications.
Comparison with Similar Compounds
[(1R)-2,2-difluorocyclopropyl]methanol can be compared with other similar compounds such as:
Cyclopropylmethanol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,2-Difluorocyclopropanemethanol: Similar structure but may differ in stereochemistry and specific applications.
(2,2-Difluorocyclopropyl)methylamine: Contains an amine group instead of a hydroxyl group, leading to different biological activities and uses.
Properties
IUPAC Name |
[(1R)-2,2-difluorocyclopropyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2/t3-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLSMTBBIZDHSG-GSVOUGTGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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